Variacin vs. Lacticin 481: Divergent Leader Peptide Sequence and Processing Motif
Although variacin and lacticin 481 share high homology in the pro-peptide region (84% amino acid identity, 92% similarity) and contain identical numbers of lanthionine and methyllanthionine residues, their leader peptide sequences are only 60% identical (75% similarity) [1][2]. Critically, the variacin leader contains glycine residues at positions -1 and -2 of the processing site, a motif characteristic of non-lantibiotic leader sequences, whereas lacticin 481 possesses a canonical lantibiotic leader [1][2].
| Evidence Dimension | Pro-peptide identity vs. Leader peptide identity |
|---|---|
| Target Compound Data | Variacin pro-peptide 84% identity to lacticin 481; leader peptide 60% identity to lacticin 481 |
| Comparator Or Baseline | Lacticin 481 pro-peptide; lacticin 481 leader peptide |
| Quantified Difference | Leader peptide identity (60%) is 24 percentage points lower than pro-peptide identity (84%) |
| Conditions | Sequence alignment from cloned structural gene; DNA-level overall similarity 58.7%, restricted to 144-bp bacteriocin-encoding segment [1] |
Why This Matters
This leader peptide divergence implies distinct post-translational modification machinery and potential differences in secretion efficiency or yield, which are critical for industrial production optimization.
- [1] Pridmore D, Rekhif N, Pittet AC, Suri B, Mollet B. Variacin, a new lanthionine-containing bacteriocin produced by Micrococcus varians: comparison to lacticin 481 of Lactococcus lactis. Appl Environ Microbiol. 1996;62(5):1799-1802. View Source
- [2] ScienceDirect. Kocuria varians. In: Protective Cultures, Antimicrobial Metabolites and Bacteriophages for Food and Beverage Biopreservation. 2011:135-152. View Source
